Phycocyanobilin
Description
Significance as a Tetrapyrrole Chromophore in Biological Systems
Phycocyanobilin (PCB) is a blue, light-capturing linear tetrapyrrole molecule, also known as a bilin. wikipedia.orgebi.ac.uk It plays a crucial role in the photosynthesis of cyanobacteria, red algae, glaucophytes, and some cryptomonads. wikipedia.orgebi.ac.uk In these organisms, PCB is the chromophore—the part of a molecule responsible for its color—found in phycobiliproteins, specifically allophycocyanin and phycocyanin. wikipedia.orgebi.ac.uk It serves as the final acceptor of light energy within these protein complexes. wikipedia.orgebi.ac.uk
The biosynthesis of this compound begins with the precursor 5-aminolevulinate (5-ALA). nih.gov Through a series of enzymatic reactions, this precursor is converted to heme. wikipedia.orgnih.gov Heme is then oxidatively cleaved by the enzyme heme oxygenase to produce biliverdin (B22007) IXα. pnas.orgnih.gov Finally, the enzyme this compound:ferredoxin oxidoreductase (PcyA) reduces biliverdin IXα to form this compound. pnas.orgnih.gov This biosynthetic pathway highlights heme as an essential intermediate in the creation of phycobilins. nih.gov
Beyond its role in photosynthesis, PCB is recognized for its antioxidant properties. outbreak.infofrontierspecialtychemicals.com Research has also explored its potential in various applications due to its bioactive nature. outbreak.infomdpi.com
Overview of Isomeric Forms and Stereochemical Considerations in Research
rac-Phycocyanobilin is a racemic mixture, meaning it contains equal amounts of enantiomers, which are mirror-image isomers. This is a key consideration in research, as different stereoisomers of a compound can exhibit varied biological activities. uou.ac.in this compound itself can exist in different isomeric forms, and its conformation can be influenced by its environment. researchgate.net
The stereochemistry of this compound is complex, with several chiral centers. The specific arrangement of atoms in three-dimensional space, or its configuration, is crucial for its function. For instance, the conversion between different spectral forms of phytochrome (B1172217), a plant photoreceptor protein, is triggered by light-induced changes in the chromophore's structure. ebi.ac.uk
Research has shown that this compound can undergo photoisomerization, a process where light absorption leads to a change in its isomeric form. nih.gov This property is fundamental to its role in light-sensing proteins. The study of these isomers and their interconversions is essential for understanding the molecular mechanisms of light perception in biological systems. nih.gov
Historical Context of rac-Phycocyanobilin Discovery and Initial Characterization for Research Applications
This compound was first identified as the blue pigment in certain algae and cyanobacteria. mdpi.com Early research focused on its role as a light-harvesting pigment in photosynthesis. pnas.org The discovery that this compound is covalently attached to phycobiliproteins via a thioether bond was a significant step in understanding its function. wikipedia.orgebi.ac.uk
The biosynthesis of phycobilins, including this compound, from heme was a key area of investigation. nih.gov The identification of the enzymes involved, such as heme oxygenase and PcyA, provided a detailed picture of how these chromophores are synthesized in organisms. pnas.orgnih.gov
In recent years, the availability of synthetic and recombinantly produced this compound has greatly facilitated research. researchgate.netresearchgate.net This has allowed for more detailed studies of its properties and its interactions with proteins. The ability to produce PCB in heterologous hosts like E. coli has opened up new avenues for its application in various fields of biochemical and biophysical research. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H38N4O6 | frontierspecialtychemicals.comtheclinivex.com |
| Molar Mass | 586.68 g/mol | frontierspecialtychemicals.comtheclinivex.com |
| CAS Number | 20298-86-6 | frontierspecialtychemicals.com |
| Appearance | Blue pigment | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMALANKTSRILL-HSHKIBDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715372 | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215871-76-4, 20298-86-6 | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthetic Pathways and Enzymatic Mechanisms of Rac Phycocyanobilin
Heme Metabolism as a Precursor to rac-Phycocyanobilin Biosynthesis
The journey from the cyclic tetrapyrrole of heme to the linear structure of phycocyanobilin is initiated by a critical oxidative cleavage event, which is then followed by a series of reduction reactions. The ultimate precursor for this pathway is derived from the ubiquitous molecule, heme. nih.govcapes.gov.br
Heme Oxygenase (HO1)-Mediated Oxidative Cleavage to Biliverdin (B22007) IXα
The first committed step in the biosynthesis of all phycobilins, including this compound, is the oxidative cleavage of the heme macrocycle. mdpi.com This reaction is catalyzed by the enzyme heme oxygenase (HO1). mdpi.comkyoto-u.ac.jp In an oxygen-dependent process, HO1 stereospecifically cleaves the α-methine bridge of the heme molecule to produce the green, open-chain tetrapyrrole, biliverdin IXα. biorxiv.orgmdpi.com This enzymatic step also results in the release of a molecule of carbon monoxide and ferrous iron (Fe²⁺). mdpi.com The activity of HO1 is dependent on a supply of electrons, typically provided by reduced ferredoxin, which is in turn regenerated by a ferredoxin-NADP⁺ reductase (FNR). mdpi.comkyoto-u.ac.jpbiorxiv.org
Role of 5-Aminolaevulinate (5-ALA) in Phycobilin (B1239373) Synthesis via the Five-Carbon Pathway
The fundamental building block of heme itself, and therefore of this compound, is 5-aminolaevulinate (5-ALA). nih.govresearchgate.net In plants, algae, and cyanobacteria, 5-ALA is synthesized via the five-carbon pathway, which is distinct from the pathway found in animals. nih.govresearchgate.net This pathway utilizes the carbon skeleton of glutamate (B1630785) to produce 5-ALA. researchgate.net Studies have demonstrated that the administration of 5-ALA to dark-grown cells of the unicellular rhodophyte Cyanidium caldarium leads to the synthesis and excretion of protein-free this compound, confirming the role of 5-ALA as a committed precursor in the biosynthesis of this chromophore. nih.gov
Ferredoxin-Dependent Bilin Reductase (FDBR) Enzymes in rac-Phycocyanobilin Formation
Following the formation of biliverdin IXα, a family of enzymes known as ferredoxin-dependent bilin reductases (FDBRs) is responsible for the subsequent reduction steps that lead to the diverse array of phycobilins. biorxiv.orgacs.org These enzymes utilize reduced ferredoxin as the electron donor to catalyze the specific reduction of double bonds within the linear tetrapyrrole backbone. kyoto-u.ac.jpnih.gov
PcyA-Mediated Biliverdin Reduction to this compound
In cyanobacteria, the enzyme this compound:ferredoxin oxidoreductase (PcyA) is a key player in the formation of this compound. kyoto-u.ac.jpnih.gov PcyA is a unique FDBR in that it catalyzes a sequential four-electron reduction of biliverdin IXα to produce this compound. acs.orgpnas.org This process occurs in two distinct two-electron reduction steps. pnas.org The first step involves the reduction of the D-ring vinyl group of biliverdin IXα to form the intermediate 18¹,18²-dihydrobiliverdin IXα (18¹,18²-DHBV). pnas.org Subsequently, the A-ring of this intermediate is reduced to yield the final product, this compound. pnas.org This reaction proceeds through the formation of bilin radical intermediates. nih.govnih.gov Unlike many enzymes that produce radical intermediates, PcyA does not require metal ions or organic cofactors to mediate these electron transfers. nih.govpnas.org
| Enzyme | Substrate | Product | Organism Type |
| Heme Oxygenase 1 (HO1) | Heme | Biliverdin IXα | Cyanobacteria, Red Algae |
| This compound:ferredoxin oxidoreductase (PcyA) | Biliverdin IXα | rac-Phycocyanobilin | Cyanobacteria |
Comparative Analysis of FDBR Specificity in Phycobilin Diversification
The FDBR family of enzymes exhibits remarkable diversity in substrate and product specificity, which is the basis for the variety of phycobilins found in nature. biorxiv.orgpnas.org For instance, while PcyA is responsible for this compound synthesis in cyanobacteria, other FDBRs like PebA and PebB are involved in the synthesis of the green-light absorbing phycoerythrobilin (B231632) (PEB). biorxiv.orgresearchgate.net Some organisms, like the early-branching rhodophyte Galdieria sulphuraria, contain PEBA and PEBB homologs but still produce this compound as their primary light-harvesting chromophore. biorxiv.org This suggests the existence of additional enzymes, such as a yet-to-be-identified bilin isomerase, that contribute to the final phycobilin profile in these organisms. biorxiv.org In land plants, the FDBR known as HY2 is responsible for the synthesis of phytochromobilin (PΦB), the chromophore for phytochrome (B1172217) photoreceptors. nih.govfrontiersin.org Interestingly, research has shown that an early-diverging streptophyte algal HY2 enzyme can catalyze the four-electron reduction of biliverdin IXα to this compound, highlighting the evolutionary plasticity within the FDBR family. nih.gov
| FDBR Enzyme | Primary Product | Organism Group |
| PcyA | This compound (PCB) | Cyanobacteria, some Chlorophytes |
| PebA/PebB | Phycoerythrobilin (PEB) | Some Cyanobacteria, most Rhodophytes |
| HY2 | Phytochromobilin (PΦB) | Land Plants |
| PUBS | Phycourobilin (PUB) | Nonvascular Plants, Chlorophytes |
Downstream Enzymatic Modifications and Derivative Formation Research
While the core biosynthetic pathway to rac-phycocyanobilin is well-established, research into downstream enzymatic modifications and the formation of derivatives is an ongoing area of investigation. It has been suggested that phytochromobilin may serve as an intermediate in the biosynthesis of all plant bilins, including this compound, although direct proof is still needed. nih.govevitachem.com The attachment of this compound to its apoproteins to form functional phycobiliproteins is another critical downstream step, catalyzed by specific lyase enzymes. pnas.org The specificity of these lyases for different bilins and apoproteins is a key factor in the assembly of the light-harvesting phycobilisome complexes. evitachem.com Further research into these downstream processes will provide a more complete understanding of the intricate mechanisms that govern the synthesis and function of this vital photosynthetic pigment.
PecE/F and RpcG in Further Bilin Transformations
While not involved in the direct synthesis of this compound (PCB), the enzymes PecE/F and RpcG are crucial in cyanobacterial pathways where they catalyze the post-translational isomerization of PCB after its attachment to specific apoproteins. These enzymes are lyase-isomerases, meaning they both attach the bilin to a cysteine residue on a phycobiliprotein and simultaneously catalyze an isomerization of the bilin's chemical structure.
The heterodimeric lyase-isomerase PecE/F, found in some freshwater cyanobacteria, is responsible for converting protein-bound this compound (PCB) into phycoviolobilin (PVB). nih.govfrontiersin.org This process involves the attachment of PCB to the PecA apoprotein and a concomitant isomerization of the A-ring of the PCB molecule. frontiersin.orgresearchgate.net In the absence of the PecE/F complex, PCB attaches to the apoprotein but does not undergo isomerization. researchgate.net
Similarly, the monomeric enzyme RpcG, identified in oceanic Synechococcus species, also functions as a lyase-isomerase. nih.gov RpcG can utilize PCB as a substrate, attaching it to the RpcA apoprotein while isomerizing it to phycoviolobilin (PVB). nih.gov Interestingly, research has shown that PecE/F and RpcG are functionally interchangeable in heterologous expression systems, with both capable of converting PCB to PVB. nih.gov This transformation shifts the absorption spectrum of the resulting chromophore, which is an evolutionary adaptation to different light environments. nih.gov
Advanced Methodologies for Structural Elucidation and Conformational Analysis of Rac Phycocyanobilin
Spectroscopic Characterization Techniques for rac-Phycocyanobilin Structural Insights
A suite of spectroscopic methods is employed to probe the intricate structural features of rac-phycocyanobilin. Each technique offers unique information, and their combined application provides a comprehensive understanding of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of rac-phycocyanobilin in solution. rsc.org Both ¹H and ¹³C NMR provide data on the chemical environment of each atom, allowing for the assignment of stereochemistry and the position of substituents. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity of protons and their spatial relationships. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are key parameters. For instance, the chemical shifts of the methine bridge protons provide information about the conformation of the tetrapyrrole backbone. youtube.com
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Phycocyanobilin-like Structures
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methine Bridge (CH) | 5.0 - 7.0 | 95.0 - 110.0 |
| Pyrrole (B145914) NH | 8.0 - 11.0 | N/A |
| Propionic Acid CH₂ | 2.0 - 3.0 | 30.0 - 40.0 |
| Ethyl Group CH₂ | 2.0 - 2.5 | 15.0 - 25.0 |
| Ethyl Group CH₃ | 0.9 - 1.3 | 10.0 - 15.0 |
| Methyl Group CH₃ | 1.8 - 2.5 | 10.0 - 20.0 |
| Note: These are general ranges and can vary based on the specific conformation and environment of the molecule. |
Hybrid ab initio quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) simulations combined with theoretical NMR chemical shift calculations have been used to refine the structural understanding of this compound within its protein binding pocket. rsc.org These studies have highlighted discrepancies between X-ray crystallographic data and solution-state NMR spectra, suggesting that the binding pocket may be more flexible in solution, allowing for the entry of water molecules that can influence the local geometry and, consequently, the NMR chemical shifts. rsc.org
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in rac-phycocyanobilin and analyzing its vibrational modes. studymind.co.uk The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of particular bonds. chemistrystudent.coms-a-s.org
Key functional groups in rac-phycocyanobilin that can be identified using IR spectroscopy include:
C=O (Carbonyl) groups: The lactam rings and the propionic acid side chains exhibit strong absorption bands in the carbonyl region. chemistrystudent.com
N-H (Amine) groups: The pyrrole nitrogen atoms give rise to characteristic N-H stretching vibrations. savemyexams.com
O-H (Hydroxyl) groups: The carboxylic acid groups show broad O-H stretching bands. studymind.co.uk
C-H (Alkyl) groups: The ethyl and methyl substituents have characteristic C-H stretching and bending vibrations. savemyexams.com
Table 2: Characteristic Infrared Absorption Ranges for Functional Groups in rac-Phycocyanobilin
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amine | N-H stretch | 3300 - 3500 |
| Lactam/Carboxylic Acid | C=O stretch | 1670 - 1740 (strong, sharp) |
| Alkene | C=C stretch | 1500 - 1680 |
| Alkane | C-H stretch | 2850 - 2950 |
| Data sourced from general IR spectroscopy principles and applied to the functional groups present in this compound. savemyexams.comorgchemboulder.com |
Computational studies using Density Functional Theory (DFT) can simulate the IR spectrum of this compound, providing theoretical vibrational frequencies that can be compared with experimental data to aid in the assignment of complex vibrational modes. mdpi.comsciforum.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugation of rac-phycocyanobilin. mvpsvktcollege.ac.in The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). williams.eduup.ac.za The extensive system of conjugated double bonds in the tetrapyrrole backbone of this compound results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its blue color. ijprajournal.com
The UV-Vis spectrum of this compound is characterized by two main absorption bands:
A strong band in the red region of the spectrum (around 600-660 nm), often referred to as the Q-band, which corresponds to the π → π* transition of the conjugated system. nih.govmdpi.com
A band in the near-UV region (around 350-380 nm), known as the Soret band or B-band, which is also a π → π* transition but of higher energy.
The position and intensity of these bands are sensitive to the conformation of the molecule, the protonation state of the pyrrole nitrogens, and the surrounding environment. mdpi.comsciforum.net For example, changes in the dihedral angles between the pyrrole rings can lead to shifts in the absorption maximum (λmax). plos.org Time-dependent density functional theory (TD-DFT) calculations are frequently used to predict the electronic absorption spectra of this compound and to understand the nature of the electronic transitions involved. mdpi.comnih.govacs.org
Mass spectrometry (MS) is an essential technique for determining the molecular weight of rac-phycocyanobilin and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. rsc.org
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. nih.gov Subsequent fragmentation of the molecular ion, often induced by collision with an inert gas (collision-induced dissociation, CID), produces a series of fragment ions. nih.govspectroscopyonline.com The analysis of these fragment ions provides valuable information about the connectivity of the molecule, as specific bonds are more prone to cleavage. spectroscopyonline.comraco.cat For tetrapyrroles like this compound, characteristic fragmentation patterns often involve the cleavage of the methine bridges connecting the pyrrole rings. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for probing the chiral aspects of rac-phycocyanobilin's structure. Since rac-phycocyanobilin possesses chiral centers and can adopt chiral conformations, it will interact differently with left and right circularly polarized light. This differential absorption is measured as a CD signal.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Computational Chemistry Approaches to rac-Phycocyanobilin Structure
Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the structure, conformation, and electronic properties of rac-phycocyanobilin. chemrxiv.org
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the geometry and electronic structure of this compound. mdpi.comsciforum.net DFT calculations can be used to:
Optimize the geometry of different possible conformers and determine their relative energies. nih.gov
Predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. rsc.orgmdpi.comsciforum.net
Investigate the effects of protonation state and solvent on the structure and properties of the molecule. mdpi.comsciforum.net
Molecular Dynamics (MD) simulations are used to study the conformational dynamics of rac-phycocyanobilin over time. nih.govacs.org These simulations can reveal:
The flexibility of the tetrapyrrole backbone and the rotational barriers between different conformers. nih.gov
The influence of the environment, such as a protein binding pocket or a solvent, on the conformational preferences of the molecule. plos.orgnih.gov
The network of hydrogen bonds that can stabilize specific conformations. nih.govnih.gov
By combining experimental spectroscopic data with computational modeling, a detailed and dynamic picture of the structure of rac-phycocyanobilin can be constructed.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) serves as a powerful tool for predicting the most energetically stable three-dimensional structures (geometry optimization) and exploring the various spatial arrangements (conformational analysis) of rac-Phycocyanobilin. Computational studies have investigated PCB by performing DFT calculations, often starting from crystallographic data and using an implicit solvation model to simulate an aqueous environment. mdpi.comsciforum.net
The conformational flexibility of the tetrapyrrole skeleton is a key determinant of its properties. Researchers have compared different conformers, such as the anti-syn-anti and syn-syn-syn arrangements, which describe the relative orientation of the four pyrrole rings. mdpi.comsciforum.net Through geometry optimization using various DFT functionals—including PBEh-3c, r²SCAN-3c, and the hybrid meta-GGA functional TPSSh with a def2-TZVP basis set—studies have identified stable conformers. mdpi.comsciforum.net For the free molecule in an aqueous medium, calculations suggest that the syn-syn-syn conformation is energetically favorable. mdpi.comsciforum.net The optimized structures are confirmed to be true local minima on the potential energy surface through frequency calculations (IR simulations), which verify the absence of imaginary frequencies. mdpi.comsciforum.net
In the context of phycobiliproteins, where PCB is covalently bound, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.gov In this approach, the PCB chromophore and its immediate interacting residues are treated with the accuracy of quantum mechanics (DFT), while the larger protein environment is handled by classical molecular mechanics force fields. nih.gov This hybrid method allows for the geometry optimization of the chromophore within its complex biological matrix, revealing how protein-induced structural constraints, such as the twisting of the D-ring, can influence its conformation and, consequently, its spectral properties. nih.govmdpi.com
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and Absorption Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states and predicting the UV-Vis absorption spectra of molecules like rac-Phycocyanobilin. mdpi.comnih.govacs.orgresearchgate.net By applying TD-DFT to the DFT-optimized ground-state geometries, researchers can simulate the electronic transitions that occur upon light absorption.
Computational studies have successfully predicted the primary absorption bands of PCB. For instance, TD-DFT calculations at the C-PCM/TPSSh/def2-TZVP level predicted the lowest energy absorption (S₁←S₀) for the doubly deprotonated syn-syn-syn conformer ([PCBSSS]²⁻) at 610 nm. mdpi.com For the triply deprotonated form ([PCBSSS]³⁻), the predicted absorption shifts to 647 nm, a red shift that aligns with a calculated decrease in the HOMO-LUMO energy gap. mdpi.com These transitions are predominantly characterized as promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The choice of functional can influence the accuracy of the predictions. Studies on the α-84 PCBH⁺ chromophore (the protonated form of PCB) found that various gradient-corrected functionals, such as B3LYP, PBE0, and PBEPBE, provide similar and reliable descriptions of the main absorption band around 618 nm. nih.govacs.org Furthermore, TD-DFT calculations have revealed that the protonation state of the nitrogen atoms in the pyrrole heterocycles significantly influences the absorption maximum, whereas the protonation of the side-chain carboxylic acid groups has a negligible effect on the main electronic transition. mdpi.com This highlights the crucial role of the chromophore's immediate chemical environment and pH in tuning its color.
| This compound Species | Protonation State | Predicted λmax (nm) | Transition Character | Computational Level | Reference |
|---|---|---|---|---|---|
| [PCBSSS]2- | Doubly Deprotonated | 610 | 100% HOMO→LUMO | C-PCM/TPSSh/def2-TZVP | mdpi.com |
| [PCBSSS]3- | Triply Deprotonated | 647 | 100% HOMO→LUMO | C-PCM/TPSSh/def2-TZVP | mdpi.com |
| α-84 PCBH+ | Protonated | ~618 | Valence π→π* | B3LYP, PBE0, PBEPBE | nih.govacs.org |
Theoretical Modeling of Acidity Constants and Protonation States
Understanding the protonation states of rac-Phycocyanobilin is essential, as they directly impact its electronic structure and absorption properties. Theoretical modeling provides a way to estimate the acidity constants (pKa values) of the various acidic protons on the molecule. The pKa is proportional to the Gibbs free energy of the protonation/deprotonation reaction, which can be determined through electronic structure calculations combined with solvation models. mdpi.com
For PCB, which has four potentially acidic nitrogen protons and two carboxylic acid protons, computational studies have been performed to determine their pKa values. mdpi.com By calculating the Gibbs free energies for all possible deprotonation steps in an aqueous environment (using an implicit solvation model like C-PCM), a complete acidity profile can be established. mdpi.com
These calculations indicate that the two carboxylic acid groups are the most acidic sites and are deprotonated under physiological pH conditions. mdpi.comsciforum.net The N-H protons of the pyrrole/pyrrolone rings are less acidic. The conformation of the molecule has been shown to significantly influence the acidity of these sites. For the anti-syn-anti conformer, the pKa values for the third and fourth deprotonation steps (pKₐ₃ and pKₐ₄, corresponding to the N-H protons) are relatively high. However, for the more stable syn-syn-syn conformer, the pKₐ₃ value is calculated to be around 6.9. mdpi.comsciforum.net This suggests that at physiological pH, free PCB exists in an equilibrium between its doubly deprotonated ([PCB]²⁻) and triply deprotonated ([PCB]³⁻) forms. mdpi.comsciforum.net This equilibrium is critical as it directly correlates with the observed pH-dependence of the molecule's absorption spectrum. mdpi.com
| Conformer | Deprotonation Step | Calculated pKa Value | Reference |
|---|---|---|---|
| anti-syn-anti | pKa3 | 12.4 | mdpi.com |
| pKa4 | 15.1 | mdpi.com | |
| syn-syn-syn | pKa3 | 6.9 | mdpi.comsciforum.net |
| pKa4 | 13.6 | mdpi.com |
Photophysical Properties and Spectroscopic Dynamics of Rac Phycocyanobilin in Research
Light Absorption Mechanisms and Spectral Features of rac-Phycocyanobilin
The light-absorbing properties of phycocyanobilin (PCB), a linear tetrapyrrole chromophore, are fundamental to its function in various photoreceptor proteins. nih.govamrita.edu The absorption of light by PCB is governed by electronic transitions within its conjugated π-electron system. libretexts.org
Electronic Transitions and Molecular Orbitals Involved in Absorption
The primary absorption of light by rac-phycocyanobilin in the visible range corresponds to a π → π* electronic transition. libretexts.orguzh.ch This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgacs.org The energy difference between the HOMO and LUMO largely dictates the wavelength of maximum absorption (λmax). nih.gov In PCB, the HOMO and LUMO are distributed across the conjugated tetrapyrrole system. acs.org Specifically, for the first excited state, the transition is predominantly characterized by the HOMO to LUMO excitation. acs.org The distribution of these orbitals can be influenced by the chromophore's environment and protonation state, which in turn alters the absorption spectrum. nih.govacs.org For instance, the localization of the LUMO on the B ring versus the C ring of the tetrapyrrole structure can significantly impact how deprotonation affects the excitation energy. acs.org
Influence of Conformation on Absorption Maxima
The conformation of the this compound molecule plays a crucial role in determining its absorption maxima. nih.govmdpi.com Variations in the chromophore's shape directly affect the extent of the conjugated π-electron system, thereby altering the absorption wavelength. nih.gov When bound to phycobiliproteins, PCB is typically forced into a stretched or planar conformation, which extends the double-bond system and results in a longer wavelength of maximum absorbance, often around 620 nm. researchgate.netnih.gov Conversely, when the protein is denatured or the chromophore is in a free state, it can adopt a more energetically favorable, cyclic conformation. researchgate.netnih.gov This change from a stretched to a cyclic or helical conformation leads to a significant blue shift in the absorption maximum, with the cyclic form absorbing at around 360 nm. researchgate.netnih.gov Computational studies have also highlighted that differences in the tetrapyrrolic fragment's conformation between the free molecule and when it is protein-bound lead to noticeable differences in absorption maxima. mdpi.com The planarity of the PCB molecule is a reliable predictor of its absorption wavelength in most protein-bound contexts. nih.gov
Table 1: Effect of Conformation on this compound Absorption
| Conformation | Typical Environment | Absorption Maximum (λmax) | Reference(s) |
| Stretched/Planar | Bound to native phycobiliproteins | ~620 nm | researchgate.netnih.gov |
| Cyclic/Helical | Free in solution, or in denatured proteins | ~360 nm | researchgate.netnih.gov |
Effects of Protonation State on Absorption Characteristics
The protonation state of the pyrrole (B145914) nitrogen atoms and the propionic acid side chains of this compound significantly influences its absorption spectrum. acs.orgmdpi.com The absorption features are particularly dependent on the acid-base equilibrium involving the nitrogen heterocycles. mdpi.com In many native protein environments, the four pyrrole nitrogen sites are protonated, stabilizing a lactam form. nih.gov
Quantum chemical calculations have shown that changes in the protonation state of the pyrrole nitrogens can lead to pronounced shifts in the absorption spectra. nih.gov For example, the deprotonation of specific pyrrole rings can cause either a blue or red shift in the absorption wavelength. acs.org The deprotonation of ring B has been shown to cause a significant blue shift, a mechanism observed in the green-absorbing state of the photoreceptor RcaE. acs.orgfigshare.com This is attributed to the strong localization of the LUMO on ring B, which is destabilized upon deprotonation, increasing the HOMO-LUMO energy gap. acs.org Conversely, deprotonation of ring C, where the HOMO is more localized, leads to a red shift because the HOMO is destabilized more than the LUMO, decreasing the energy gap. acs.org Theoretical studies indicate that protonation or deprotonation at the basic/acidic centers of the tetrapyrrole chromophore results in a pronounced red shift, while conformational changes alone tend to cause a blue shift. nih.gov The protonation of the carboxylic acid groups, however, has a negligible effect on the absorption maximum. mdpi.com
Table 2: Calculated Absorption Wavelengths for Different Protonation States of a PCB model
| Protonation State of Tetrapyrrole | Calculated Absorption Wavelength (nm) | Effect | Reference(s) |
| Fully Protonated | 622 | - | acs.org |
| Deprotonated at Ring A | 589 | Red Shift | acs.org |
| Deprotonated at Ring B | - | Blue Shift | acs.org |
| Deprotonated at Ring C | - | Red Shift | acs.org |
Fluorescence Emission Characteristics and Quantum Yield Studies
When not coupled to a reaction center, this compound within phycobiliproteins exhibits strong fluorescence. frontiersin.org The fluorescence emission maximum for PCB in its native protein environment is typically around 640-650 nm, following excitation at its absorption maximum near 620 nm. frontiersin.orggoogle.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter. For PCB, this value can be quite high; for instance, the quantum yield of the tetrapyrrole chromophore in C-phycocyanin is approximately 60% when it is held in a linear conformation by the protein. researchgate.net In another example, purified HT-CpcA-PCB was found to have a fluorescence quantum yield of 0.39. google.com
The brightness of a fluorescent protein containing PCB is a product of its molar extinction coefficient and its quantum yield. fsu.edu Phycobiliproteins are noted for their high fluorescence quantum yields and extinction coefficients, which makes them valuable as fluorescent labels in biological research. frontiersin.org The specific protein environment and the conformation it imposes on the PCB chromophore are crucial for maintaining these favorable fluorescence properties. nih.gov Femtosecond spectroscopy studies have been employed to investigate the excited-state dynamics, revealing complex decay processes that occur on picosecond timescales following photoexcitation. amazonaws.com
Energy Transfer Mechanisms in rac-Phycocyanobilin-Containing Systems
In photosynthetic organisms, this compound plays a vital role in light-harvesting antenna systems, where absorbed light energy is efficiently transferred to photosynthetic reaction centers. nih.govuliege.be This energy transfer occurs through non-radiative processes, primarily Förster Resonance Energy Transfer (FRET). uliege.be
Förster Resonance Energy Transfer (FRET) Mechanisms
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon. uliege.beembopress.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (ideally 1-10 nm), the spectral overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles. researchgate.netembopress.org
In phycobilisomes, the antenna complexes where PCB is found, the chromophores are precisely arranged to facilitate a cascade of FRET events. uliege.bemdpi.com Energy flows from pigments absorbing at shorter wavelengths (higher energy) to those absorbing at longer wavelengths (lower energy), culminating at the reaction center. mdpi.com For example, in systems containing both phycoviolobilin (PVB) and this compound (PCB), energy is transferred from the shorter-wavelength absorbing PVB to the two longer-wavelength absorbing PCB chromophores. researchgate.net
Calculations based on the Förster formulation and protein crystal structures have been used to model the rates and pathways of energy transfer. researchgate.netuliege.be These models show that FRET rates can be on the order of nanoseconds, fast enough to compete effectively with the fluorescence decay rate, ensuring high efficiency of energy transfer. researchgate.netembopress.org For instance, the rate of energy transfer from Green Fluorescent Protein (GFP) to PCB chromophores in a fusion protein was calculated to be 1.16 x 10⁹ s⁻¹. embopress.org In some cases where chromophores are very close and electronically coupled, a Redfield-type mechanism, where nuclear motion assists in energy transfer, can provide a significant enhancement to the net energy transfer rate. acs.org
Investigations into Energy Transfer Efficiency within Phycobilisomes
The remarkable efficiency of light energy transfer within phycobilisomes (PBS), approaching near-unity, has been a central topic of extensive research. nih.govnih.gov These large pigment-protein complexes, found in cyanobacteria and red algae, capture solar energy and channel it to the photosynthetic reaction centers. nih.govnih.gov The primary chromophore responsible for this process in many cyanobacteria is this compound (PCB), a linear tetrapyrrole. nih.govacs.org Investigations using advanced spectroscopic techniques have revealed that the high efficiency is not a matter of simple energy hopping but a highly orchestrated process governed by the specific arrangement and photophysical properties of PCB chromophores within their protein scaffold. nih.govnih.gov
The spatial arrangement of the chromophores in a phycobilisome is relatively sparse, with average distances between neighboring chromophores often exceeding 2.5 nm. nih.govacs.org Despite this, and the inherently fluorescent nature of the phycobilin (B1239373) chromophores, the complex achieves its high efficiency through a mechanism that creates an energetic funnel. nih.govacs.org This funnel ensures a unidirectional and downhill flow of excitation energy from the outer phycocyanin (PC) rods to the allophycocyanin (APC) core, and finally to the terminal emitters. nih.govmdpi.com
Detailed research findings from various spectroscopic studies have elucidated the dynamics of this energy transfer. Two-dimensional electronic spectroscopy (2DES) has been particularly powerful in mapping the energy flow through the spectrally congested phycobilisome complex. nih.govacs.org Studies on the phycobilisome from Synechocystis sp. PCC 6803 have shown that interactions between linker proteins and the terminal PCB chromophores in the rods are critical. nih.govnih.gov These interactions lower the energy of these specific chromophores, creating a directed pathway for energy to move swiftly to the core. nih.gov This directed transfer from the rod to the core has been measured to occur on a timescale of approximately 8 picoseconds. nih.govnih.gov
Further investigations using time-resolved absorption and fluorescence spectroscopy on phycobilisomes from Arthrospira platensis have broken down the energy transfer process into several kinetic components. mdpi.com These studies reveal ultrafast energy transfer between α-84 and β-84 chromophores within the phycocyanin hexamers occurring in as little as 850 femtoseconds. mdpi.com The subsequent, slower transfer of energy from the PC rods to the APC core is identified with a decay time of 122 picoseconds. mdpi.com
In some systems, like the rod-type phycobilisome from Anabaena sp. PCC 7120 which lacks an APC core, direct and efficient energy transfer to Photosystem I is mediated by a specific linker protein (CpcL). biorxiv.org This protein induces a significant red-shift in the absorption of the terminal this compound, facilitating a rapid (90 ps) and highly efficient (95%) energy transfer to chlorophyll (B73375) a. biorxiv.org
The protein environment does more than just tune the absorption energies of the rac-phycocyanobilin chromophores; it also plays a vital role in preventing energy loss. acs.org Research suggests that chromophore-protein residue interactions, including hydrogen bonding, lock the chromophore's structure in the excited state. acs.org This prevents the molecule from relaxing into a lower-energy, non-radiative state, thereby ensuring that the captured energy is preferentially transferred rather than dissipated. acs.org
The spectral properties of this compound are highly dependent on its specific location and binding within the protein structure, giving rise to different absorption maxima that create the energetic cascade. nih.govacs.org
Detailed Research Findings
Table 1: Spectroscopic Properties of this compound in Different Phycobilisome Components
| Phycobiliprotein Component | Organism | Chromophore Type | Absorption Maxima (λmax) | Reference |
| Phycocyanin (PC) Rod | Synechocystis sp. PCC 6803 | β155 | 594 nm | nih.govacs.org |
| Phycocyanin (PC) Rod | Synechocystis sp. PCC 6803 | α84 | 618 nm | nih.govacs.org |
| Phycocyanin (PC) Rod | Synechocystis sp. PCC 6803 | β84 | 625 nm | nih.govacs.org |
| Allophycocyanin (APC) Core | Synechocystis sp. PCC 6803 | α84/β84 pair | 651 nm | nih.govacs.org |
| Phycocyanin (PC) | Arthrospira platensis | High-energy PCB | 625 nm | mdpi.com |
| Allophycocyanin (APC) | Arthrospira platensis | Low-energy PCB | 656 nm | mdpi.com |
This table illustrates how the protein environment within different parts of the phycobilisome modulates the absorption properties of the chemically identical this compound chromophore to create an energy gradient.
Table 2: Kinetic Data of Energy Transfer Processes Involving this compound
| Energy Transfer Step | Organism/Complex | Technique | Time Constant | Efficiency | Reference |
| PC (α-84) to PC (β-84) | Arthrospira platensis | Transient Absorption | 850 fs | - | mdpi.com |
| Rod to Core | Synechocystis sp. PCC 6803 | 2DES | 8 ps | Near-unity | nih.govnih.gov |
| Rod to Core | Arthrospira platensis | Transient Absorption | 122 ps | - | mdpi.com |
| Rod (PCB) to PSI (Chl a) | Anabaena sp. PCC 7120 | Picosecond Laser Spectroscopy | 90 ps | 95% | biorxiv.org |
This table summarizes key findings on the timescales of energy transfer within phycobilisomes, highlighting the rapid and efficient nature of the process from initial absorption to delivery to subsequent complexes.
Molecular Interactions and Assembly Principles of Rac Phycocyanobilin
Covalent Linkages to Apoproteins
The foundational connection between rac-phycocyanobilin and its apoprotein is a stable covalent bond that anchors the chromophore within the protein's structure. mdpi.comgoogle.com This linkage is crucial for the stability and function of the resulting holoprotein. ontosight.ai
The covalent attachment of rac-phycocyanobilin to its apoprotein occurs through the formation of a thioether bond. bg.ac.rsresearchgate.net This reaction involves the nucleophilic attack of a specific cysteine residue's thiol group on the ethylidene group of the PCB molecule. ontosight.airesearchgate.net This post-translational modification is not a spontaneous event but is catalyzed by a specific class of enzymes known as phycobiliprotein lyases. researchgate.netnih.govresearchgate.net These lyases facilitate the correct, regio- and stereospecific addition of the chromophore to the apoprotein, ensuring the formation of a stable and functional phycobiliprotein. researchgate.netnih.gov The formation of this thioether linkage is a two-step process: a rapid initial binding of the chromophore to form a non-covalent complex, followed by the slower, enzyme-catalyzed formation of the covalent bond. bg.ac.rs
Research has identified several conserved cysteine residues on the apoprotein subunits that serve as attachment sites for phycocyanobilin. One of the most common and highly conserved attachment sites across all cyanobacterial and red algal phycobiliproteins is Cys-84. nih.gov This site is found on both the α and β subunits of various phycobiliproteins. nih.gov For instance, in C-phycocyanin (CPC), the α-subunit (CpcA) has a PCB attachment site at Cys-84, a reaction catalyzed by the CpcE/F lyase. nih.govpnas.org
Another significant attachment site is Cys-155, located on the β-subunit of phycocyanin (CpcB) and phycoerythrocyanin (PEC). researchgate.netnih.gov The attachment of PCB to this site is facilitated by a different, specific lyase known as CpcT. nih.govpnas.org The β-subunit of phycocyanin typically has two PCB chromophores, attached at Cys-84 and Cys-155. nih.govresearchgate.net The specificity of the lyases (e.g., CpcE/F for Cys-α84, CpcS/U for Cys-β84, and CpcT for Cys-β155) ensures that the chromophores are attached to the correct positions, which is essential for the proper assembly and function of the light-harvesting phycobilisome complex. nih.govpnas.org
| Apoprotein Subunit | Cysteine Attachment Site | Catalyzing Lyase |
| α-Phycocyanin (CpcA) | Cys-84 | CpcE/F |
| β-Phycocyanin (CpcB) | Cys-84 | CpcS/U |
| β-Phycocyanin (CpcB) | Cys-155 | CpcT |
| α-Phycoerythrocyanin (PecA) | Cys-84 | PecE/F |
| β-Phycoerythrocyanin (PecB) | Cys-84 | CpcS/U |
| β-Phycoerythrocyanin (PecB) | Cys-155 | CpcT |
Thioether Bond Formation with Cysteine Residues
Non-Covalent Interactions within Phycobiliproteins
While the covalent thioether bond provides a permanent anchor, a complex network of non-covalent interactions between the rac-phycocyanobilin chromophore and the surrounding amino acid residues of the apoprotein is responsible for maintaining the chromophore's specific, extended conformation and fine-tuning its light-absorbing properties. amrita.eduresearchgate.net These interactions create a unique microenvironment for each chromophore. plos.org
Hydrogen bonds play a critical role in stabilizing the conformation of the bound this compound. researchgate.netnih.gov Specific amino acid residues within the binding pocket form a network of hydrogen bonds with the pyrrole (B145914) rings and propionate (B1217596) side chains of the chromophore. For example, studies on Cph1 phytochrome (B1172217) have identified an important hydrogen bond and water network within the chromophore binding pocket. acs.orgnih.govacs.org In other phycobiliproteins, conserved aspartate residues are known to interact with the A and D rings of the this compound, helping to maintain its curvature, which is vital for its biological activity. researchgate.net The lactam oxygen atoms of the chromophore are also key sites for hydrogen bonding; in one instance, the Nδ of a histidine residue forms bifurcated hydrogen bonds with two lactam oxygens. pnas.org These specific hydrogen bonding networks are crucial in determining the excited-state behavior and photoisomerization mechanisms of the chromophore. nih.govresearchgate.net
Hydrogen Bonding Networks between rac-Phycocyanobilin and Apoprotein Residues
Structural Dynamics of rac-Phycocyanobilin-Apoprotein Complexes
The rac-phycocyanobilin-apoprotein complex is not a static entity but possesses significant structural dynamics. These dynamics, which include conformational changes in both the chromophore and the protein, are fundamental to the complex's function. Upon denaturation, the non-covalent forces are disrupted, leading to conformational changes in the this compound and an unfolding of the protein. amrita.edu
Molecular dynamics (MD) simulations have become a powerful tool for investigating these dynamics. acs.orgmdpi.com Studies have shown that the binding of this compound can increase the rigidity and stability of its host protein, as demonstrated with human serum albumin (HSA). plos.org In this case, PCB binding led to a more rigid protein structure with lower flexibility. plos.org Conversely, the protein environment imposes a specific conformation on the chromophore. MD simulations of bacteriaphytochromes support a relatively planar conformation for rings A, B, and C of the bound this compound, with ring D being slightly twisted. acs.orgnih.gov The chromophore itself can undergo conformational changes within the binding pocket, switching to a more elongated or stretched conformation upon binding. plos.org These dynamic interactions and conformational adjustments are essential for the light-harvesting and signaling functions of phycobiliproteins.
Conformational Changes Induced by Light and Protein Environment
The functionality of rac-phycocyanobilin as a photosensory pigment is intrinsically linked to its ability to undergo significant conformational changes upon light absorption. These changes are not inherent to the isolated molecule but are instead precisely modulated by the specific protein environment in which it is embedded. The protein scaffold, typically a phytochrome or a related phototropin, plays a crucial role in dictating the chromophore's ground-state conformation and its photoisomerization pathway.
When bound to a protein like phytochrome B (PhyB), rac-phycocyanobilin acts as a light-sensitive switch. nih.gov Illumination with specific wavelengths of light triggers a photoisomerization reaction in the chromophore. For instance, red light (approx. 650 nm) can induce a change from a Pr (red-absorbing) state to a Pfr (far-red-absorbing) state. biologists.com This isomerization of the rac-phycocyanobilin chromophore, specifically a rotation around a double bond in its polyene chain, initiates a cascade of conformational changes within the surrounding protein. biologists.com In the case of PhyB, this transition switches the protein from a "closed" to an "open" conformation. nih.gov This light-induced structural rearrangement in the protein exposes or conceals binding sites, thereby controlling its interaction with other molecules, such as the phytochrome-interacting factor (PIF). nih.govbiologists.com
Similarly, in engineered photoactivatable proteins, such as Photoactivatable Rac1 (PA-Rac1), a light-oxygen-voltage (LOV) domain from phototropin is fused to the Rac1 GTPase. nih.gov This LOV domain, which non-covalently binds a flavin mononucleotide chromophore, sterically blocks the Rac1 interaction domain in the dark. Upon illumination with blue light (approx. 458-473 nm), the chromophore undergoes a conformational change that causes an associated alpha-helix to unwind. nih.gov This event unmasks the effector-binding region of Rac1, leading to its activation. biologists.comnih.gov Although not using this compound, this system exemplifies the principle of a protein environment translating a light-induced chromophore isomerization into a functional output. The protein environment, therefore, not only stabilizes the chromophore but also amplifies its subtle photochemical changes into a significant biological signal.
Molecular Docking Studies of rac-Phycocyanobilin with Peptide Moieties
Molecular docking studies have provided significant insights into the non-covalent interactions that govern the binding of rac-phycocyanobilin to various peptide moieties. These computational analyses reveal the specific amino acid residues and types of molecular forces that stabilize the chromophore within its binding pocket, which is essential for its stability and function.
In the context of C-phycocyanin, a light-harvesting pigment-protein complex, the binding of the this compound chromophore is crucial for its color and bioactive properties. nih.gov Molecular docking studies investigating the interaction between this compound and peptide fragments of C-phycocyanin have identified key amino acid residues that are critical for this association. nih.govresearchgate.net These interactions are predominantly non-covalent, consisting mainly of hydrogen bonds and hydrophobic interactions. researchgate.net The specific residues involved play a vital role in maintaining the extended conformation of the chromophore, which is responsible for its characteristic blue color. researchgate.net
A detailed study identified several amino acid residues within the C-phycocyanin peptide structure as being crucial for hydrogen bonding with the this compound chromophore. nih.gov These findings underscore the importance of the protein's primary sequence and folded structure in creating a suitable microenvironment for the chromophore.
| Interacting Residue | Protein Source | Interaction Type | Reference |
| Arg86 | C-phycocyanin | Hydrogen Bonding | nih.gov |
| Asp87 | C-phycocyanin | Hydrogen Bonding | nih.gov |
| Tyr97 | C-phycocyanin | Hydrogen Bonding | nih.gov |
| Asp152 | C-phycocyanin | Hydrogen Bonding | nih.gov |
| Phe164 | C-phycocyanin | Hydrogen Bonding | nih.gov |
| Ala167 | C-phycocyanin | Hydrogen Bonding | nih.gov |
| Val171 | C-phycocyanin | Hydrogen Bonding | nih.gov |
More recent in silico studies have explored the interaction of this compound with proteins from other biological sources, such as viral proteins. For example, molecular docking simulations have been used to investigate the binding of this compound to the spike (S) glycoprotein (B1211001) of SARS-CoV-2. nih.govresearchgate.net These studies predicted a strong binding affinity, mediated by both hydrogen bonds and van der Waals forces. nih.govresearchgate.net The interactions involved several amino acid residues within the receptor-binding domain (RBD) of the spike protein. nih.govresearchgate.net
| Interacting Residue | Protein Source | Interaction Type | Reference |
| TYR453 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| GLN493 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| TYR495 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| PHE497 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| SER494 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| GLY496 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| GLN498 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| ASN501 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
| TYR505 | SARS-CoV-2 Spike RBD | Not Specified | nih.gov |
These molecular docking studies highlight the versatility of rac-phycocyanobilin in binding to diverse peptide structures and provide a molecular basis for its observed biological interactions.
Biological Roles and Functional Mechanisms of Rac Phycocyanobilin Non Clinical Contexts
Role as a Chromophore in Photosynthetic Light-Harvesting Complexes
Phycocyanobilin (PCB), the subject of this article in its racemic form, is a fundamental linear tetrapyrrole pigment, or bilin, that plays a crucial role in the photosynthetic machinery of certain aquatic organisms. It functions as a chromophore, a molecule responsible for absorbing light energy, which is covalently attached to specific proteins to form light-harvesting complexes.
Integration into Phycobilisomes in Cyanobacteria and Red Algae
In cyanobacteria and red algae, this compound is a key component of elaborate light-harvesting antennae known as phycobilisomes. biorxiv.orgnih.govmdpi.com These large, water-soluble protein complexes are situated on the stromal surface of the thylakoid membranes, where photosynthesis occurs. fortunejournals.com Phycobilisomes are meticulously assembled from constituent pigment-proteins called phycobiliproteins, which are themselves composed of apoprotein subunits covalently linked to bilin chromophores. fortunejournals.com
Specifically, this compound serves as the chromophore for two principal types of phycobiliproteins that form the structure of the phycobilisome: C-phycocyanin (CPC) and allophycocyanin (APC). fortunejournals.comuniprot.org The structural organization of a typical phycobilisome consists of a central core made of allophycocyanin, from which several rods composed of phycocyanin extend outwards. uniprot.org This precise arrangement is critical for the primary function of the phycobilisome: capturing light energy and funneling it efficiently towards the photosynthetic reaction centers.
| Protein | Chromophore | Absorption Max (approx. nm) | Role in Phycobilisome |
| Allophycocyanin (APC) | This compound | 650 - 655 | Forms the central core, final energy acceptor before transfer to photosystems. |
| C-Phycocyanin (CPC) | This compound | 610 - 620 | Forms the peripheral rods, absorbs light and transfers energy to the core. |
Contribution to Photosystem II Light Absorption and Energy Transfer
The integration of this compound into the phycobilisome structure is central to its role in photosynthesis. These pigments absorb light in the green-orange-red region of the spectrum (around 620 nm for phycocyanin), a range that is poorly absorbed by chlorophyll (B73375) a. fortunejournals.com This allows the organism to utilize a broader spectrum of available light for photosynthesis.
Once light energy is absorbed by this compound in the phycocyanin rods, it is transferred with remarkable efficiency through the phycobiliprotein network. The energy follows a downhill path, moving from higher-energy pigments in the periphery to lower-energy pigments in the core. The energy is ultimately passed to the terminal emitter pigments within the allophycocyanin core. frontiersin.org From this core, the excitation energy is rapidly and directly transferred to the chlorophyll a molecules within the reaction center of Photosystem II (PSII), and also to Photosystem I (PSI). mdpi.comfortunejournals.comfrontiersin.orgfrontiersin.org This energy transfer, which occurs on a picosecond timescale, drives the primary photochemical reactions of oxygenic photosynthesis. frontiersin.orgbiorxiv.org Research indicates a specific and heterogeneous association, where phycobilisomes are physically attached to only a subset of the available PSII reaction centers, ensuring a highly efficient and directed energy flow. nih.govnih.gov
Function in Photoreceptor Proteins
Beyond its primary role in photosynthesis, this compound is a vital tool in the study of photoreceptor proteins, particularly in plant biology and optogenetics research. Its ability to function as a chromophore for phytochromes allows scientists to investigate light-mediated signaling pathways.
Chromophore for Phytochrome (B1172217) B (PhyB) in Plant Photoreception Research
Plant phytochromes, such as Phytochrome B (PhyB), are red and far-red light photoreceptors that regulate critical aspects of plant growth and development. researchgate.net These photoreceptors naturally use a different bilin, phytochromobilin (PΦB), as their chromophore. However, PΦB is found in very low concentrations in plants, making its isolation for research purposes difficult.
To overcome this limitation, scientists frequently utilize this compound (PCB), which is abundant in cyanobacteria and more easily isolated. mdpi.com In laboratory settings, PCB can be supplied to phytochrome apoproteins (the protein component without the chromophore), where it assembles to form a functional holoprotein. pnas.org The resulting PhyB-PCB adduct is photoactive and mimics the properties of the native PΦB-containing phytochrome, exhibiting the characteristic photoreversible conversion between a red-light-absorbing form (Pr) and a far-red-light-absorbing form (Pfr). pnas.orgoup.com This substitution has been instrumental in enabling detailed molecular and spectrophotometric studies of phytochrome function. pnas.org Interestingly, in some experimental systems, PCB has been shown to bind to the PhyB apoprotein more efficiently than its native chromophore and can effectively rescue PhyB-mediated physiological responses in chromophore-deficient mutants. pnas.org
Interplay with Phytochrome Interacting Factors (PIF) in Light Signaling Studies
The ability of this compound to form a functional photoreceptor with PhyB is exploited in light signaling studies, particularly those involving Phytochrome Interacting Factors (PIFs). PIFs are a family of transcription factors that act as negative regulators of photomorphogenesis (light-mediated development). mdpi.com The interaction between PhyB and PIFs is strictly light-dependent and forms the basis of a powerful optogenetic switch. igem.org
The mechanism relies on the light-induced conformational change of the phytochrome. igem.org In the dark or under far-red light, PhyB (with its PCB chromophore) is in its inactive Pr form and does not interact with PIFs. mdpi.com Upon exposure to red light, the PCB chromophore absorbs a photon, causing the PhyB protein to switch to its active Pfr conformation. igem.org This conformational change exposes a binding site on PhyB, allowing it to enter the nucleus and bind directly to PIFs. nih.govmdpi.com This binding leads to the phosphorylation and subsequent degradation of the PIFs, lifting their repressive effect and allowing for the expression of light-regulated genes. mdpi.commdpi.com The process is reversible; exposure to far-red light converts PhyB back to its inactive Pr form, causing it to release the PIF. mdpi.comigem.org This red/far-red light-switchable interaction provides researchers with a precise tool to control protein-protein interactions and gene expression in real-time, enabling detailed studies of light signaling cascades. igem.orgnih.gov
| Component | Role in the Research System |
| Phytochrome B (PhyB) | The apoprotein photoreceptor that undergoes a conformational change in response to light. |
| This compound (PCB) | The exogenous chromophore that absorbs red/far-red light, enabling the photo-switching of PhyB. igem.org |
| Phytochrome Interacting Factors (PIFs) | Nuclear proteins whose binding to PhyB is controlled by light, leading to their degradation and the activation of light-responsive genes. mdpi.commdpi.com |
Advanced Research Applications and Methodological Development Utilizing Rac Phycocyanobilin
Optogenetics Tool Development
The red/far-red light-responsive phytochrome (B1172217) B (PhyB)-phytochrome-interacting factor (PIF) system is a powerful tool in optogenetics for controlling protein activity and gene expression. kyoto-u.ac.jpbiologists.com However, a significant limitation for its use in mammalian cells has been the requirement for the exogenous addition of the chromophore phycocyanobilin (PCB) or its precursor. biologists.compnas.org Recent advancements have focused on developing genetically encoded systems to synthesize PCB directly within the target cells, thereby creating a fully genetically encoded PhyB-PIF system. kyoto-u.ac.jppnas.org
Development of Genetically Encoded rac-Phycocyanobilin Synthesis Systems for Optogenetic Control
A key breakthrough in the application of the PhyB-PIF system in mammalian cells was the development of expression vectors that facilitate the efficient synthesis of this compound (PCB). kyoto-u.ac.jppnas.org This was achieved by co-expressing four key enzymes: heme oxygenase 1 (HO1), this compound:ferredoxin oxidoreductase (PcyA), ferredoxin (Fd), and ferredoxin-NADP+ reductase (Fnr). kyoto-u.ac.jpnih.gov These enzymes work in concert to convert endogenous heme into PCB. researchgate.net
To further enhance PCB production, researchers have explored several optimization strategies. One approach involved replacing the standard four genes (PcyA, HO1, Fd, and Fnr) with their counterparts from thermophilic cyanobacteria. nih.gov Additionally, truncating Fnr and fusing it with Fd to create a chimeric protein (tFnr-Fd) has been shown to improve efficiency. nih.gov Another critical step was the concatenation of these genes with P2A peptide sequences, allowing for polycistronic expression from a single vector, which resulted in an approximately four-fold increase in PCB synthesis. nih.gov
Furthermore, it was discovered that the depletion of biliverdin (B22007) reductase A (BVRA), an enzyme that degrades biliverdin (a precursor to PCB), through knockout or knockdown techniques, leads to a higher intracellular concentration of PCB. kyoto-u.ac.jppnas.org These optimized, genetically encoded PCB synthesis systems, often referred to as "SynPCB," have enabled the successful optogenetic control of cellular signaling without the need for external chromophore supplementation. pnas.orgnih.gov
| Strategy for Enhanced PCB Synthesis | Outcome |
| Co-expression of HO1, PcyA, Fd, and Fnr | Enables PCB synthesis in mammalian cells. kyoto-u.ac.jp |
| Use of thermophilic cyanobacteria-derived enzymes | Improved efficiency of the synthesis pathway. nih.gov |
| Creation of tFnr-Fd chimera | Further enhanced PCB production. nih.gov |
| Polycistronic expression using P2A peptides | ~4-fold increase in PCB synthesis. nih.gov |
| Knockdown/knockout of biliverdin reductase A (BVRA) | Increased intracellular PCB concentration. kyoto-u.ac.jppnas.org |
Applications in Manipulating Intracellular Signaling Pathways (e.g., Rac1 Activation)
The genetically encoded PhyB-PIF system, powered by endogenous rac-Phycocyanobilin synthesis, has been effectively used to manipulate various intracellular signaling pathways with high spatiotemporal precision. kyoto-u.ac.jp A prominent example is the optogenetic control of the small GTPase Rac1, a key regulator of actin cytoskeleton dynamics and cell migration. kyoto-u.ac.jpbiologists.com
To achieve this, a Rac1-specific guanine (B1146940) nucleotide exchange factor (GEF), such as Tiam1, is fused to PIF. kyoto-u.ac.jpresearchgate.net This PIF-GEF fusion protein is then co-expressed with a plasma membrane-anchored PhyB. Upon red light illumination, PhyB undergoes a conformational change, enabling it to bind to the PIF-GEF fusion protein. This light-induced translocation of the GEF to the plasma membrane brings it into proximity with its substrate, Rac1, leading to its activation. kyoto-u.ac.jpbiologists.com The activation of Rac1 subsequently induces downstream cellular responses, such as the formation of lamellipodia and membrane ruffling. kyoto-u.ac.jpresearchgate.net
This method allows for the precise initiation and cessation of Rac1 signaling in specific subcellular regions simply by controlling the light source. biologists.com The reversibility of the PhyB-PIF interaction with far-red light provides an additional layer of control. kyoto-u.ac.jp This powerful technique has been instrumental in dissecting the roles of localized Rac1 activity in processes like cell migration and macropinocytosis. biologists.com
| Optogenetic System Component | Function |
| Plasma membrane-anchored PhyB | Red-light sensitive anchor. kyoto-u.ac.jp |
| PIF-Tiam1 (Rac1 GEF) fusion protein | Recruited to the membrane upon red light stimulation. kyoto-u.ac.jpresearchgate.net |
| rac-Phycocyanobilin (endogenously synthesized) | Chromophore enabling PhyB photosensitivity. kyoto-u.ac.jppnas.org |
| Red Light (e.g., ~660 nm) | Induces binding of PhyB and PIF-Tiam1. kyoto-u.ac.jpannualreviews.org |
| Far-red Light (e.g., ~740 nm) | Induces dissociation of PhyB and PIF-Tiam1. kyoto-u.ac.jp |
Validation of rac-Phycocyanobilin Functionality in Optogenetic Systems (e.g., Yeast cells)
The functionality of rac-Phycocyanobilin in optogenetic systems has been validated in various model organisms, including yeast cells. pnas.org Yeast provides a powerful platform for testing and optimizing these systems due to its genetic tractability and the absence of endogenous PCB. frontiersin.org
In yeast, the light-induced interaction between PhyB and PIF, dependent on the presence of PCB, has been utilized to control transcription. frontiersin.org For instance, by fusing a DNA-binding domain to PhyB and a transcriptional activation domain to PIF, researchers can achieve light-inducible gene expression. The functionality of the system is assessed by measuring the expression of a reporter gene upon red light illumination, which only occurs if the endogenously synthesized or exogenously added rac-Phycocyanobilin successfully incorporates into PhyB and facilitates its interaction with PIF. These experiments in yeast have been crucial for validating the efficacy of different PCB synthesis strategies and for the initial development of PhyB-PIF-based optogenetic tools. pnas.orgfrontiersin.org
Fluorescent Probes and Imaging Applications in Research
While primarily known for its role as a chromophore in photosensory proteins, rac-Phycocyanobilin and its parent protein, phycocyanin, also possess intrinsic fluorescent properties that are being explored for imaging applications. researchgate.netresearchgate.net Phycocyanin, with its covalently attached this compound, exhibits a strong blue color and emits fluorescence, which can be utilized in various research applications. researchgate.net
Gene engineering techniques have been employed to create fusion proteins where C-phycocyanin (C-PC) is linked to biospecific recognition domains. researchgate.net These multidomain fusion proteins can then serve as fluorescent probes for detecting specific targets in diagnostic assays and other research applications. researchgate.net The inherent antioxidant properties of this compound also make these probes potentially useful for studying oxidative stress in cellular environments. nih.gov
Biochemical and Biophysical Probe Development
rac-Phycocyanobilin is a valuable probe in biochemical and biophysical studies, particularly for investigating the structure and function of proteins. researchgate.net As a linear tetrapyrrole, its spectral properties are highly sensitive to its molecular environment. This sensitivity allows it to be used as a probe to report on conformational changes within the protein to which it is bound. researchgate.netnih.gov
For example, changes in the absorption and fluorescence spectra of this compound can indicate alterations in the protein's secondary and tertiary structure, oligomerization state, and interactions with other molecules. researchgate.net High-pressure studies combined with absorption and fluorescence spectroscopy of phycobiliproteins have elucidated multiphase unfolding processes, revealing intermediate states that are not accessible by other methods. researchgate.net This makes rac-phycocyanobilin a powerful tool for studying protein dynamics and stability.
Development of Standardized Extraction and Purification Protocols for Research-Grade rac-Phycocyanobilin
Obtaining research-grade rac-Phycocyanobilin or its protein-bound form, phycocyanin, requires standardized and efficient extraction and purification protocols. These methods are crucial for ensuring the purity and functionality of the compound for research applications. nih.govmdpi.com The primary source for phycocyanin is cyanobacteria, such as Arthrospira platensis (Spirulina). nih.govresearchgate.net
The extraction process typically begins with cell lysis to release the intracellular phycobiliproteins. nih.gov Common methods for cell disruption include sonication, repeated freeze-thaw cycles, maceration, and high-pressure homogenization. mdpi.comnih.gov The choice of extraction buffer is also critical, with phosphate (B84403) buffers at a neutral pH often proving to be the most effective. researchgate.netnih.gov
Following crude extraction, purification is necessary to isolate the phycocyanin and achieve the desired purity. nih.gov A common and effective technique is ammonium (B1175870) sulfate (B86663) precipitation, where different concentrations of ammonium sulfate are used to selectively precipitate out contaminating proteins, followed by the precipitation of phycocyanin. mdpi.commdpi.com Further purification can be achieved using chromatographic techniques, such as ion-exchange chromatography, which separates proteins based on their net charge. nih.gov The purity of the final product is typically assessed spectrophotometrically by measuring the ratio of absorbance at specific wavelengths. nih.govresearchgate.net
| Purification Step | Method | Purpose |
| Cell Lysis | Sonication, Freeze-thaw cycles, Maceration | To release intracellular phycobiliproteins. nih.govmdpi.com |
| Crude Extraction | Use of phosphate buffer (e.g., 0.1 M, pH 7.0) | To solubilize and stabilize the extracted proteins. researchgate.net |
| Initial Purification | Ammonium sulfate fractionation | To selectively precipitate and remove unwanted proteins. mdpi.commdpi.com |
| Final Purification | Ion-exchange chromatography | To achieve high-purity phycocyanin based on charge separation. nih.gov |
| Purity Assessment | UV-Visible Spectrophotometry (A620/A280 ratio) | To determine the purity grade of the final product. nih.gov |
Strategies for Thioether Bond Cleavage for Purification
The purification of this compound, a chromophore of C-phycocyanin, often necessitates the cleavage of its thioether bond from the protein backbone. nih.gov This covalent linkage, specifically an ethylidene side chain on ring A of the this compound molecule, serves as a primary binding site to the polypeptide chain. nih.gov Researchers have successfully employed several methods to achieve this cleavage.
One common approach involves the use of methanol (B129727). nih.gov When C-phycocyanin is treated with methanol, the thioether bond is broken, releasing the this compound. nih.gov However, this process can lead to the formation of a methanol adduct of this compound, a reaction that is catalyzed by the presence of acid. nih.gov Similarly, cleavage with concentrated hydrochloric acid also results in the liberation of this compound but can form a corresponding hydrochloric acid adduct. nih.gov
Enzymatic methods offer an alternative strategy. The use of subtilisin BPN' has been shown to effectively cleave this compound from C-phycocyanin. nih.gov Following cleavage by any of these methods, the resulting pigments are often converted to their dimethyl esters to facilitate further purification. nih.gov
It is important to note that the conditions of cleavage can influence the final product. For example, the formation of methanol adducts is a subsequent reaction after the initial cleavage and is dependent on acid catalysis. nih.gov Understanding these reaction mechanisms is crucial for optimizing the purification process and obtaining pure this compound for research applications.
Chromatographic Separation Techniques
Following the cleavage of rac-phycocyanobilin from its parent protein, chromatographic techniques are indispensable for its purification and the separation of various stereoisomers. High-performance liquid chromatography (HPLC) is a prominently used method in this regard. nih.gov
Preparative HPLC is employed to purify the crude this compound dimethyl esters obtained after cleavage. nih.gov Subsequently, analytical HPLC, often utilizing a silica (B1680970) gel column, is used to assess the purity of the separated product. nih.gov
The choice of chromatographic conditions, including the stationary and mobile phases, is critical for achieving effective separation. For instance, the separation of different stereoisomers of related compounds, such as α-tocopherol, has been achieved using chiral stationary phases like (+)-poly(triphenylmethylmethacrylate) ((+)-PTMA) bound to silica gel. mdpi.com The mobile phase composition, such as a mixture of acetonitrile (B52724) and water, and the detection wavelength are optimized to obtain distinct peaks for different isomers. mdpi.com While not directly reported for rac-phycocyanobilin, these principles of chiral chromatography are applicable to the separation of its stereoisomers.
The development of advanced chromatographic methods has allowed for the separation of complex mixtures of stereoisomers into multiple, well-resolved peaks. mdpi.com For example, modifications to HPLC methods, such as adjusting the mobile phase composition (e.g., methanol and water) and temperature, have enabled the separation of all-rac-α-tocopherol acetate (B1210297) into four distinct peaks. mdpi.com These advanced techniques are vital for isolating specific stereoisomers of rac-phycocyanobilin for detailed structural and functional studies.
Table 1: Chromatographic Techniques for this compound Purification
| Technique | Purpose | Key Considerations |
|---|---|---|
| Preparative High-Performance Liquid Chromatography (HPLC) | Initial purification of crude this compound dimethyl esters. nih.gov | Selection of appropriate column and solvent system for large-scale separation. |
| Analytical High-Performance Liquid Chromatography (HPLC) | Assessment of purity of the final product. nih.gov | Use of high-resolution columns (e.g., silica gel) and sensitive detectors. nih.gov |
| Chiral Chromatography | Separation of stereoisomers. mdpi.com | Requires a chiral stationary phase and optimized mobile phase to resolve different enantiomers and diastereomers. mdpi.com |
Ensuring Purity and Avoiding Contamination in Research Samples
Maintaining the purity of rac-phycocyanobilin samples and preventing contamination are paramount for obtaining accurate and reproducible research results. Contamination can arise from various sources, including unwanted bacteria, DNA, RNA, proteins, or other molecules. aurorabiomed.com A multi-faceted approach, encompassing strict laboratory protocols and careful handling, is necessary to mitigate these risks.
Laboratory Environment and Practices:
Dedicated Workspaces: Establishing separate, dedicated areas for pre- and post-amplification processes in techniques like qPCR is crucial to prevent carryover contamination. thermofisher.com Ideally, these areas should be in different rooms with independent sets of equipment. thermofisher.com
Clean Worksurfaces: Regular and thorough cleaning of laboratory benches, hoods, and equipment before and after use is essential. gentechscientific.com Effective cleaning agents include 70% ethanol (B145695) and a 10–15% bleach solution. thermofisher.comgentechscientific.com
Aseptic Techniques: Employing aseptic techniques minimizes the risk of microbial contamination. This includes using sterilized equipment, working in a clean environment like a laminar flow hood, and minimizing direct contact with samples. omni-inc.com
Air Quality: Using air filters and laminar flow hoods helps to create a contamination-free workspace. aurorabiomed.com
Personal and Sample Handling:
Personal Protective Equipment (PPE): Consistent and proper use of PPE, such as gloves, lab coats, and safety glasses, is fundamental. gentechscientific.com Gloves should be changed frequently, especially when moving between different samples, to prevent cross-contamination. aurorabiomed.comthermofisher.com
Proper Pipetting: Using filter tips or positive displacement pipettes can prevent the formation of aerosols and their subsequent transfer between samples. researchgate.net
Sample Handling: Minimizing direct contact with samples by using sterile tools like tweezers is recommended. omni-inc.com Keeping sample tubes and containers capped as much as possible also reduces the risk of airborne contamination. thermofisher.com
Sample Tracking: Implementing a robust sample tracking system, such as barcoding, helps to prevent mix-ups and ensures accurate sample identification throughout the experimental workflow. gentechscientific.com
Reagent and Equipment Management:
Sterilization: All equipment that comes into contact with the sample must be properly sterilized. aurorabiomed.com
Reagent Purity: Using high-purity water and reagents is critical. aurorabiomed.com It is also good practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated opening and potential contamination of the entire stock. thermofisher.com
Automated Systems: The use of automated liquid handling systems can significantly reduce the risk of human error and cross-contamination. aurorabiomed.com The enclosed nature of these systems also provides a controlled environment. aurorabiomed.com
By rigorously adhering to these practices, researchers can ensure the integrity and purity of their rac-phycocyanobilin samples, leading to more reliable and valid scientific findings.
Future Directions and Emerging Research Avenues for Rac Phycocyanobilin
Advanced Spectroscopic Techniques for Real-Time rac-Phycocyanobilin Dynamics in Living Systems
Understanding the ultrafast photochemical reactions of rac-phycocyanobilin upon light absorption is crucial for elucidating its biological function. Advanced spectroscopic techniques, particularly femtosecond time-resolved spectroscopy, are at the forefront of this research, allowing scientists to observe the dynamics of rac-PCB in real-time. amazonaws.comnih.gov
Femtosecond transient absorption spectroscopy has been employed to characterize the primary photoisomerization dynamics of phytochrome (B1172217) systems reconstituted with phycocyanobilin. nih.gov These studies have revealed that upon photoexcitation, the chromophore undergoes a rapid relaxation in the excited state (S1) on a timescale of approximately 150 femtoseconds. nih.gov This is followed by a Z-E isomerization between the C and D rings of the linear tetrapyrrole, a key step in the photoconversion process. nih.gov The kinetics of this isomerization are complex and are often described by a distribution of rate constants, indicating a heterogeneous population of chromophore conformations or environments. nih.gov
Researchers have also utilized femtosecond time-resolved mid-IR and UV/Vis spectroscopy to investigate the deactivation processes of photoexcited PCB in solution. researchgate.net These experiments, supported by density-functional-theory calculations, have helped to build and refine kinetic models of the photocycle. researchgate.net By analyzing the transient absorption changes at different wavelengths and delay times, scientists can identify and track the formation and decay of various intermediate states. amazonaws.comresearchgate.net For instance, studies have identified multiple exponential decay components with time constants ranging from a few picoseconds to several hundred picoseconds, corresponding to the decay of different excited states and thermal re-equilibration of ground state conformers. amazonaws.comresearchgate.net
Time-resolved fluorescence spectroscopy is another powerful tool used to study the energy transfer dynamics in phycobilisomes, the light-harvesting complexes where this compound is naturally found. mdpi.comspectroscopyonline.com These techniques can measure fluorescence decay curves with sub-picosecond resolution, providing insights into the pathways and rates of excitation energy transfer from PCB to other chromophores within the complex. mdpi.com
Looking forward, the application of advanced techniques like dual-excitation-wavelength-interleaved pump-probe (DEWI) spectroscopy at varying pH values will allow for a more detailed understanding of how factors like protonation state influence the ultrafast photodynamics of PCB. nih.gov Furthermore, the use of solid-state magic angle spinning (MAS) NMR spectroscopy is emerging as a method to investigate the protonation dynamics and water molecule distribution within the chromophore binding pocket, providing crucial structural context to the dynamic spectroscopic data. fu-berlin.de
Integration of rac-Phycocyanobilin Systems in Synthetic Biology Frameworks
The unique light-sensing properties of rac-phycocyanobilin are being harnessed within the field of synthetic biology to engineer novel biological systems with controllable functions. A significant application is the development of optogenetic tools, where light is used to control cellular processes with high spatial and temporal precision. rsc.orgresearchgate.netnih.gov
A major challenge in using phytochrome-based optogenetic tools in non-photosynthetic organisms, such as mammalian cells, is the absence of the native chromophore, this compound. researchgate.net To overcome this, researchers have successfully engineered mammalian cells to synthesize their own PCB. rsc.orgresearchgate.net This is achieved by introducing the genes for the biosynthetic pathway that converts the endogenous heme into PCB. researchgate.net The key enzymes in this pathway are heme oxygenase (HO1) and this compound:ferredoxin oxidoreductase (PcyA). nih.govacs.org Optimization of this synthesis has involved strategies such as co-localizing the biocatalysts to the source of the substrate and coordinating the availability of the enzymes. rsc.org The resulting intracellular PCB concentrations have proven sufficient to support the function of red light-responsive optogenetic tools for controlling gene expression. rsc.org
In bacteria like E. coli, rac-PCB-based systems have been used to create sophisticated genetic circuits. nih.gov For example, a light-sensitive "dark sensor" was constructed using a chimeric two-component system where the photoreceptor domain of the cyanobacterial phytochrome Cph1, which binds PCB, was fused to the kinase domain of the E. coli protein EnvZ. nih.gov This system functions as a "NOT light" logic gate, repressing gene expression in the presence of red light. nih.gov Building on this, researchers have constructed a genetically encoded edge detection program, where a community of bacteria can sense an image of light, communicate with each other using a diffusible chemical signal, and visually report the light-dark edges. nih.gov
The integration of rac-PCB systems into synthetic biology frameworks is a rapidly advancing area. paris-saclay.fr Future work will likely focus on improving the efficiency of PCB synthesis in various host organisms, expanding the repertoire of PCB-based genetic logic gates, and creating more complex biological programs for applications in areas such as metabolic engineering and cell-based therapies. acs.orgdrug-dev.com The ability to program cellular behavior with light, enabled by components like rac-phycocyanobilin, is a cornerstone of modern synthetic biology. paris-saclay.fr
Deeper Exploration of Chiral Properties and Their Biological Implications
The three-dimensional structure of rac-phycocyanobilin, particularly its chirality, plays a critical role in its biological function. In solution, linear tetrapyrroles like this compound tend to adopt a cyclic, helical conformation. researchgate.networldscientific.com This helical structure is inherently chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. worldscientific.com
The chirality of PCB is not just a curiosity of its solution structure; it is fundamentally important for its interaction with apoproteins to form functional photoreceptors. pnas.org The C2 carbon of the A-ring is an optically active center in native phytochromobilin, a closely related bilin. pnas.org Synthetic analogue studies have been designed to investigate the stereochemical requirements at this position, highlighting the protein's specificity for a particular chiral form of the chromophore. pnas.org The enzyme this compound:ferredoxin oxidoreductase (PcyA), which catalyzes the final step in PCB biosynthesis, produces the chromophore with a specific R-configuration at the C2 atom, suggesting that this chirality is crucial for its subsequent assembly into phycobiliproteins. nih.gov
The interaction between the chiral chromophore and the protein environment dictates the final spectral properties and photochemical reactivity of the holoprotein. researchgate.net Nuclear Magnetic Resonance (NMR) studies have provided direct evidence for the helical conformation of PCB in solution by showing proton-proton interactions between the terminal A and D rings. researchgate.net These studies have allowed for the measurement of inter-proton distances across the helical gap, providing quantitative data on the chromophore's three-dimensional shape. researchgate.net
Emerging research avenues include the use of bilindiones and their metal complexes as "chirality sensors" due to their helically chiral structure and the dynamics of their racemization. worldscientific.com This suggests that the chiroptical properties of PCB and its analogues could be exploited for analytical applications. A deeper understanding of how the protein environment selects for and stabilizes a specific chiral conformation of PCB will be essential for the rational design of novel photoreceptors and optogenetic tools with customized properties. Further investigation into the enantioselective interactions of PCB with other biological molecules, such as human serum albumin, could also reveal new aspects of its bioactivity. researchgate.net
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing rac-Phycocyanobilin, and how do they address structural heterogeneity?
- Methodological Answer : Use UV-Vis spectroscopy (absorption peaks at ~620 nm for phycocyanobilins) and circular dichroism (CD) to assess chirality and conformational stability. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (1H, 13C) are critical for resolving structural isomers. Ensure solvent purity and controlled pH to minimize aggregation artifacts .
Q. What are the best practices for isolating rac-Phycocyanobilin from cyanobacteria while ensuring purity?
- Methodological Answer : Employ a combination of ammonium sulfate precipitation and ion-exchange chromatography. Validate purity via HPLC with photodiode array detection (PDA), ensuring a single peak at λmax ~620 nm. Include negative controls (e.g., extraction buffers without cells) to rule out contamination .
Q. What statistical approaches are recommended for analyzing dose-response relationships of rac-Phycocyanobilin in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in rac-Phycocyanobilin's antioxidant mechanisms across different in vitro models?
- Methodological Answer : Conduct side-by-side assays (e.g., ORAC, DPPH, and cell-based ROS detection) under standardized oxygen tension and pH. Use isotopically labeled rac-Phycocyanobilin to track redox intermediates via LC-MS. Cross-validate findings with genetic knockdown models (e.g., Nrf2-deficient cells) to isolate mechanism-specific effects .
Q. How to apply the FINER criteria when formulating hypothesis-driven studies on rac-Phycocyanobilin's role in cellular signaling pathways?
- Methodological Answer :
- Feasible : Prioritize inducible overexpression systems (e.g., Tet-On) to control intracellular concentrations.
- Novel : Investigate crosstalk between phycobiliprotein-derived bilins and GPCR signaling (e.g., cAMP modulation).
- Ethical : Use primary cells or organoids to minimize animal use.
- Relevant : Align with unmet needs in photodynamic therapy or anti-inflammatory drug discovery .
Q. What strategies can mitigate batch-to-batch variability in rac-Phycocyanobilin samples during longitudinal studies?
- Methodological Answer : Implement a quality control (QC) pipeline: (1) NMR fingerprinting for structural consistency, (2) accelerated stability testing (40°C/75% RH) to assess degradation kinetics, and (3) normalize bioactivity metrics to a reference standard (e.g., commercial phycocyanobilin). Document storage conditions (−80°C under argon) to prevent oxidation .
Q. How to integrate multi-omics data to elucidate rac-Phycocyanobilin's interactions with metabolic enzymes?
- Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. control cells) with proteomics (affinity purification-MS for binding partners) and metabolomics (untargeted LC-MS). Use pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed networks. Validate hits via CRISPRi knockdown and enzymatic activity assays .
Literature and Reproducibility
Q. How to conduct a systematic review on rac-Phycocyanobilin's bioavailability using databases like PubMed and Scopus?
- Methodological Answer : Apply PRISMA guidelines with search terms: ("rac-Phycocyanobilin" OR "phycobiliprotein derivatives") AND ("bioavailability" OR "pharmacokinetics"). Screen for studies reporting Cmax, Tmax, and AUC in preclinical models. Use Cochrane Risk of Bias Tool to assess quality. Synthesize data via meta-analysis if heterogeneity is low (I² < 50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
